1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound featuring two pyrazole rings
Preparation Methods
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the individual pyrazole rings, followed by their functionalization and coupling.
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Synthetic Routes and Reaction Conditions
Step 2: Preparation of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde via formylation and subsequent fluorination.
Step 3: Coupling of the two pyrazole derivatives using reductive amination to form the final compound.
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Industrial Production Methods
- Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
- Pyrazole N-oxides, amines, and halogenated pyrazoles.
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine can be compared with other pyrazole derivatives:
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Similar Compounds
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Uniqueness
- The presence of both ethyl and fluoro substituents on the pyrazole rings makes it unique, potentially enhancing its biological activity and chemical stability.
Properties
Molecular Formula |
C12H19ClFN5 |
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Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-4-18-12(13)11(8-16-18)6-14-5-10-7-15-17(3)9(10)2;/h7-8,14H,4-6H2,1-3H3;1H |
InChI Key |
UZWGLDRVFCLEDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=C(N(N=C2)C)C)F.Cl |
Origin of Product |
United States |
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